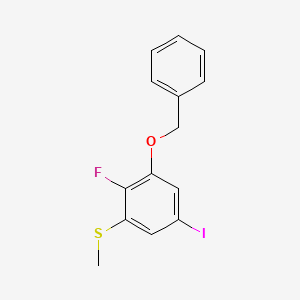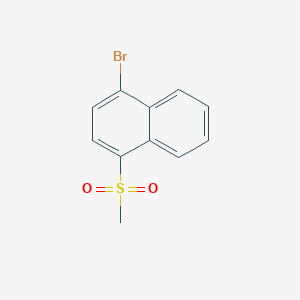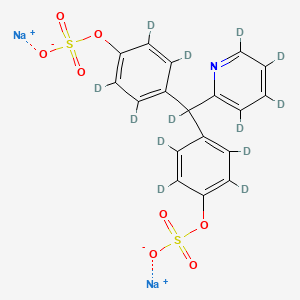
4-Piperidinone, 3,5-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 3,5-difluoro- is a fluorinated derivative of piperidinone, a six-membered heterocyclic compound containing one nitrogen atom. Piperidinones are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinone, 3,5-difluoro- typically involves the fluorination of piperidinone derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of fluorinated piperidinones may involve continuous flow reactions and the use of advanced fluorinating agents to achieve large-scale synthesis . The process is optimized for efficiency, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinone, 3,5-difluoro- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides under mild conditions.
Reduction: Formation of piperidinol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides.
Reduction: Piperidinol derivatives.
Substitution: Substituted piperidinones.
Scientific Research Applications
4-Piperidinone, 3,5-difluoro- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidinone, 3,5-difluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity . The exact pathways depend on the specific application, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Piperidone: A non-fluorinated analog used as an intermediate in organic synthesis.
2-Piperidinone: Another piperidinone derivative with different substitution patterns and properties.
Uniqueness: 4-Piperidinone, 3,5-difluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorination enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7F2NO |
|---|---|
Molecular Weight |
135.11 g/mol |
IUPAC Name |
3,5-difluoropiperidin-4-one |
InChI |
InChI=1S/C5H7F2NO/c6-3-1-8-2-4(7)5(3)9/h3-4,8H,1-2H2 |
InChI Key |
SYTLXSJDLQVZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CN1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


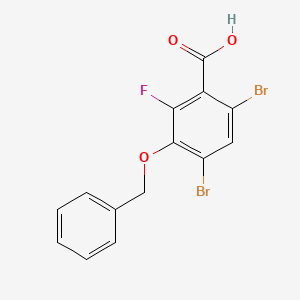
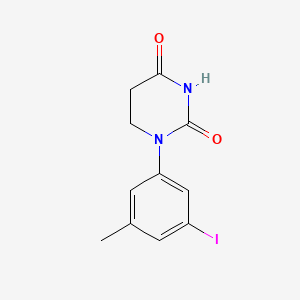
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
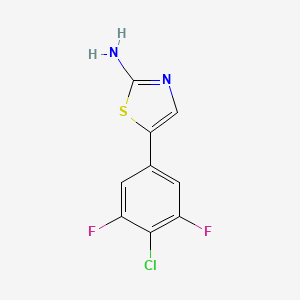

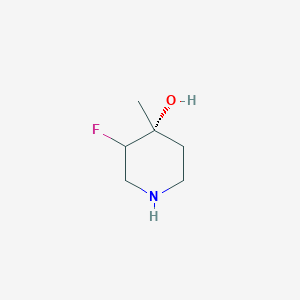
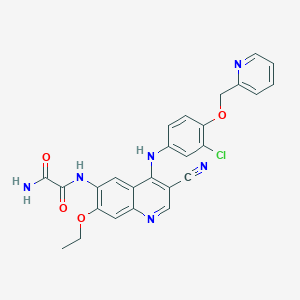

![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
